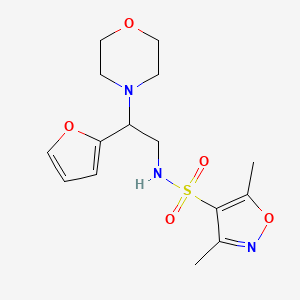

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde, also known as HTCA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HTCA is a triazole derivative that is synthesized using a simple and efficient method.

科学的研究の応用

Organocatalysis and Oxidative Coupling Reactions

N-hydroxyimides, including 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde , serve as organocatalysts for aerobic oxidation and oxidative coupling reactions. In these processes, the corresponding imide-N-oxyl radicals play a crucial role by abstracting hydrogen atoms. The synthesized compound exhibits high solubility in low-polarity solvents, such as dichloromethane (DCM). Its stability is comparable to that of the non-tert-butylated analogue, naphthalimide-N-oxyl radical. Moreover, density functional theory (DFT) calculations reveal that the NO–H bond dissociation enthalpy (BDE) in the tert-butylated N-hydroxynaphthalimide is one of the highest in the N-hydroxyimide series, making it useful for catalyzing strong C–H bond oxidative cleavage .

Polymerization Reactions

The compound can find applications in free radical polymerization reactions. For instance, the (aryl-1,3-dioxolane-4-yl) methyl acrylate monomer undergoes free radical polymerization using 2,2′-azobisisobutyronitrile (AIBN) as an initiator. This reaction occurs in 1,4-dioxane at 65°C, resulting in 90% conversion within 6 hours .

Biomedical Applications

a. Bone Tissue Regeneration: The compound’s properties make it suitable for bone tissue regeneration. Researchers explore its potential in scaffolds or drug delivery systems to enhance bone healing and regeneration.

b. Wound Healing: Due to its solubility and stability, it could be incorporated into wound dressings or topical formulations to promote wound healing.

c. Cancer Therapy: Researchers investigate stimuli-responsive systems based on this compound for targeted drug delivery in cancer therapy.

d. Ophthalmic Applications: In ophthalmology, it may find use in contact lenses or ocular drug delivery systems, benefiting patients with eye conditions .

特性

IUPAC Name |

1-(2-hydroxybutyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-7(12)4-10-3-6(5-11)8-9-10/h3,5,7,12H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIJHZMFOVTNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=C(N=N1)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)

![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)

![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2506677.png)

![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/no-structure.png)

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

![7-(4-chlorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506680.png)

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)